molecular formula C8H4Cl2N2 B046505 2,4-Dichloroquinazoline CAS No. 607-68-1

2,4-Dichloroquinazoline

Cat. No. B046505
CAS RN: 607-68-1
M. Wt: 199.03 g/mol
InChI Key: TUQSVSYUEBNNKQ-UHFFFAOYSA-N
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Description

2,4-Dichloroquinazoline (2,4-DCQ) is a nitrogen-containing heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of certain enzymes, and it has been used in lab experiments to study the effects of certain drugs.

Scientific Research Applications

  • Regio-selective Reactions : 2,4-Dichloroquinazoline is used for regio-selective reactions of N-substituted cyclic amines with various substrates, such as 2,4-dichloropyrimidine, to produce various 2-amino-4-chloro compounds (Yoshida & Taguchi, 1992).

  • Synthesis of Compound Libraries : It is utilized in the solid-phase synthesis of 2,4-diaminoquinazoline libraries, which are important for preparing various compounds including amides and amide-amides (Dener et al., 2001).

  • Scaffold Synthesis : This chemical is used in the synthesis of a new thiazolo[3,2-a]benzimidazole linked-quinazoline scaffold with good to high yields (Keivanloo et al., 2018).

  • Antimalarial Compounds : this compound plays a role in the synthesis of antimalarial compounds, showing its significance in medicinal chemistry (Elslager et al., 1981).

  • Building Block in Synthesis : It acts as a versatile building block for the direct introduction of the 2-quinazolinyl moiety in scientific research (Henriksen & Sørensen, 2006).

  • Anticonvulsant Activity Studies : There's evidence of its use in improving experimental convulsive syndrome rates in mice without significant side effects (El Kayal et al., 2019).

  • Antihyperglycemic Activity : this compound has shown a significant reduction in blood glucose levels in specific rat models, indicating its potential in diabetes research (Ram et al., 2003).

  • Fluorescent Chemosensor : It is used as a selective fluorescent chemosensor for mercury in buffer solution, test strips, and living cells (Wang et al., 2014).

Safety and Hazards

2,4-Dichloroquinazoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

2,4-Dichloroquinazoline has been used in the synthesis of new [1,2,4]triazolo[4,3-c]quinazolines, which have shown high binding affinity against DNA . This suggests potential future directions in the development of DNA-targeting drugs .

Mechanism of Action

Target of Action

2,4-Dichloroquinazoline is a type of quinazoline derivative that has been found to have significant biological activity. The primary target of this compound is DNA and topoisomerase II (Topo II) . Topo II is an enzyme that plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell death, making it a valuable target for anticancer drugs .

Mode of Action

This compound acts as a DNA intercalator . DNA intercalators are agents that can insert themselves between the base pairs of the DNA helix, causing substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle . This can inhibit the normal functioning of DNA and RNA, preventing cell replication and leading to cell death .

Biochemical Pathways

The intercalation of this compound into DNA can disrupt several biochemical pathways. It inhibits the function of Topo II, an enzyme that plays a key role in DNA replication and transcription . This inhibition can lead to the induction of apoptosis in cancer cells and arrest the growth at the S and G2/M phases .

Result of Action

The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . It has been shown to have significant cytotoxic effects against certain cancer cell lines . For example, it has been found to increase the level of BAX, a pro-apoptotic protein, and decrease the level of Bcl-2, an anti-apoptotic protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the cellular environment, such as the presence of certain enzymes or proteins.

properties

IUPAC Name

2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQSVSYUEBNNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291383
Record name 2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

607-68-1
Record name 2,4-Dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 607-68-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75192
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to 2,4-dichloroquinazoline?

A1: this compound is frequently synthesized from readily available starting materials. One approach involves the cyclocondensation of anthranilonitrile with bis(trichloromethyl)carbonate in the presence of a catalytic amount of triphenylphosphine oxide. [] Another method utilizes the reaction of 2-ethynylanilines with diphosgene in acetonitrile under heating. []

Q2: How does this compound react with nucleophiles?

A2: Due to the electron-withdrawing nature of the quinazoline core and the presence of two chlorine atoms, this compound exhibits high reactivity towards nucleophiles. It readily undergoes nucleophilic aromatic substitution reactions (SNAr) with various nucleophiles, such as amines, alcohols, and thiols. [, , , , , , , , , , , , , ]

Q3: Is it possible to perform sequential substitutions on this compound?

A4: Absolutely. The differential reactivity of the chlorine atoms allows for the construction of diversely substituted quinazolines via sequential SNAr reactions or a combination of SNAr and cross-coupling reactions. [, ] This strategy enables the installation of various substituents at the 2, 4, 6, and 8 positions of the quinazoline scaffold.

Q4: Can this compound participate in palladium-catalyzed cross-coupling reactions?

A5: Yes, despite the presence of chlorine atoms, this compound can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, primarily at the 2-position. [, ] This reactivity provides an avenue for introducing aryl and heteroaryl substituents onto the quinazoline core.

Q5: What is the significance of 2,4-diaminoquinazolines in medicinal chemistry?

A6: 2,4-Diaminoquinazolines constitute a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This has led to their exploration as potential therapeutics for various diseases. []

Q6: How are 2,4-diaminoquinazoline derivatives synthesized from this compound?

A7: The synthesis typically involves sequential nucleophilic substitution reactions on the this compound core. First, reaction with a protected amine, such as a 4-aminopiperidine derivative, installs the first amino group. Subsequent reaction with an aniline derivative introduces the second amino group, leading to the desired 2,4-diaminoquinazoline. []

Q7: Are there solid-phase synthesis methods for preparing 2,4-diaminoquinazoline libraries?

A8: Yes, efficient solid-phase synthesis protocols have been developed for generating libraries of 2,4-diaminoquinazolines. These methods utilize polymer-supported reagents and building blocks, facilitating high-throughput synthesis and combinatorial chemistry approaches. [, ]

Q8: What types of biological activities have been reported for 2,4-diaminoquinazoline derivatives?

A8: 2,4-Diaminoquinazolines have demonstrated promising activities against various targets, including:

  • 5-HT6 receptor modulation: These compounds show potential for treating neurological disorders like Alzheimer's disease, schizophrenia, and Parkinson's disease. []
  • Antimalarial activity: Some derivatives exhibit potent antimalarial activity against Plasmodium falciparum. []
  • Antibacterial activity: Certain 2,4-diaminoquinazolines, particularly those with sulfur-linked bis-heterocyclic substituents, display antibacterial activity against Staphylococcus aureus. []

Q9: What factors influence the biological activity of 2,4-diaminoquinazolines?

A10: The biological activity of these compounds is strongly influenced by the nature and position of substituents on the quinazoline ring, particularly at the 2- and 4-amino groups. Structural modifications can impact target binding affinity, potency, and selectivity. [, , ]

Q10: What is the molecular formula and molecular weight of this compound?

A10: The molecular formula of this compound is C8H4Cl2N2, and its molecular weight is 203.04 g/mol.

Q11: What spectroscopic techniques are used to characterize this compound?

A11: Common characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide information about the number and environment of hydrogen and carbon atoms, respectively, in the molecule. []
  • Infrared (IR) Spectroscopy: This technique identifies functional groups present in the compound based on their characteristic vibrational frequencies. []
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the molecule, aiding in structure elucidation. [, , ]

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